Epipinoresinol-4'-O-|A-D-glucoside
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Overview
Description
Epipinoresinol-4’-O-|A-D-glucoside, also known as Simplocosin, is a glucoside compound. It belongs to the class of phenylpropanoids, specifically lignans, which are a group of chemical compounds found in plants. This compound is derived from plants such as Forsythia suspensa (Thunb.) Vahl, which is part of the Oleaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epipinoresinol-4’-O-|A-D-glucoside involves the glycosylation of epipinoresinol with glucose. The reaction typically requires the presence of a glycosyl donor and an appropriate catalyst to facilitate the formation of the glucosidic bond. The reaction conditions often include a controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods: Industrial production of Epipinoresinol-4’-O-|A-D-glucoside can be achieved through extraction from plant sources followed by purification. The extraction process involves using solvents to isolate the compound from plant material, followed by crystallization to obtain the pure product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Epipinoresinol-4’-O-|A-D-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epipinoresinol derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Epipinoresinol-4’-O-|A-D-glucoside has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.
Biology: The compound is studied for its antioxidant properties and its ability to protect cells from oxidative stress.
Medicine: Research has shown potential anti-inflammatory, anticancer, and anti-aging properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of Epipinoresinol-4’-O-|A-D-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Pinoresinol-4-O-β-D-glucopyranoside: Another lignan glucoside with similar antioxidant properties.
Matairesinol: A lignan with potential anticancer properties.
Secoisolariciresinol diglucoside: Known for its antioxidant and anti-inflammatory effects.
Uniqueness: Epipinoresinol-4’-O-|A-D-glucoside is unique due to its specific glycosidic linkage and the presence of distinct functional groups that contribute to its biological activity. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C26H32O11 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24-,25+,26+/m0/s1 |
InChI Key |
QLJNETOQFQXTLI-OKSGBOEXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O |
Origin of Product |
United States |
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